
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane is a complex organometallic compound It features a unique structure that combines an imidazolium core with benzhydryl and dimethylphenyl substituents, coordinated to a nickel center with a cyclopentane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane typically involves the following steps:
Formation of the Imidazolium Salt: The imidazolium salt is prepared by reacting 2-benzhydryl-4,6-dimethylphenylamine with glyoxal and formaldehyde in the presence of an acid catalyst.
Metalation: The imidazolium salt is then reacted with a nickel precursor, such as nickel chloride, in the presence of a base to form the nickel complex.
Ligand Exchange: Finally, the cyclopentane ligand is introduced through a ligand exchange reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the cyclopentane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(I) or nickel(0) species.
Scientific Research Applications
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane has several scientific research applications:
Catalysis: The compound can act as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.
Materials Science: It can be used in the development of new materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane involves coordination to substrates through its nickel center. The imidazolium core and benzhydryl substituents provide stability and electronic properties that facilitate various catalytic processes. The cyclopentane ligand can be exchanged or modified to tune the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloropalladium;cyclopentane
- 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloroplatinum;cyclopentane
Uniqueness
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane is unique due to its specific combination of ligands and metal center. The nickel center provides distinct catalytic properties compared to palladium or platinum analogs, making it valuable for specific applications in catalysis and materials science.
Properties
IUPAC Name |
1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H40N2.C5H10.ClH.Ni/c1-32-27-34(3)44(40(29-32)42(36-17-9-5-10-18-36)37-19-11-6-12-20-37)46-25-26-47(31-46)45-35(4)28-33(2)30-41(45)43(38-21-13-7-14-22-38)39-23-15-8-16-24-39;1-2-4-5-3-1;;/h5-30,42-43H,1-4H3;1-5H2;1H;/q;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLFTWIKWLMGRO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C.C1CCCC1.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H50ClN2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
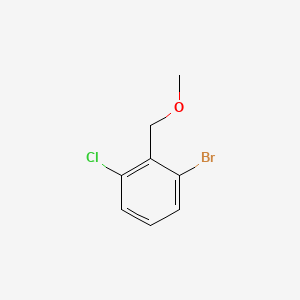
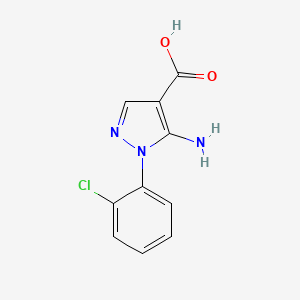
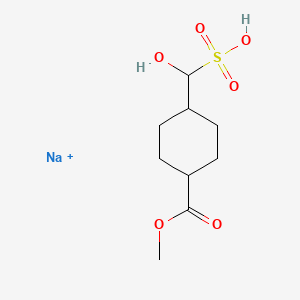
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B6289652.png)
![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one;hydrochloride](/img/structure/B6289657.png)
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide;dichloropalladium](/img/structure/B6289670.png)
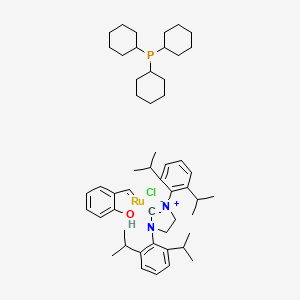
![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B6289678.png)
![Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]](/img/structure/B6289682.png)
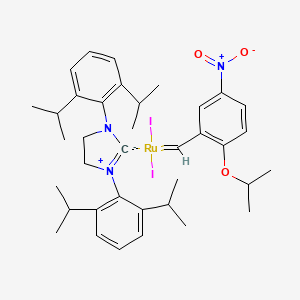
![4-[[1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl]-1-ethyl-1-methylpiperazin-1-ium;dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride;dihydrate](/img/structure/B6289687.png)
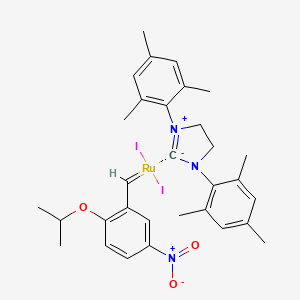
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-[bis(4-fluorophenyl]phosphino]ferrocenyl]ethyldi-tert-butylphosphine]nickel(II)](/img/structure/B6289709.png)
![benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B6289727.png)
